Petrobactin

Description

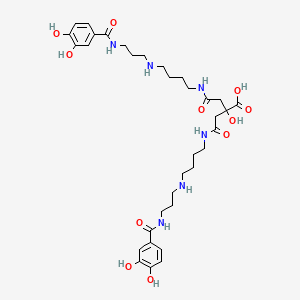

Structure

2D Structure

Properties

Molecular Formula |

C34H50N6O11 |

|---|---|

Molecular Weight |

718.8 g/mol |

IUPAC Name |

4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50) |

InChI Key |

GKIMOVAPSAVJHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O |

Synonyms |

petrobactin petrobactin sulfonate |

Origin of Product |

United States |

Structural Elucidation and Unique Chemical Features of Petrobactin

Methodologies Employed for Structural Determination

The definitive structure of petrobactin was elucidated through a combination of powerful analytical techniques. nih.gov Initially, its structure was proposed based on mass spectrometry and amino acid analysis. researchgate.net However, subsequent total synthesis and detailed spectroscopic analysis led to a crucial revision of the initial proposal. researchgate.net

Key methodologies that played a pivotal role in confirming the correct structure of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the precise arrangement of atoms and the connectivity within the molecule. nih.govacs.org Comparison of the NMR spectra of the synthesized compound with that of the natural product was a critical step in verifying the structure. researchgate.net

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provided accurate molecular weight information and fragmentation patterns. nih.govnih.gov This data was essential for confirming the elemental composition and the sequence of the molecular fragments. nih.gov Liquid chromatography-mass spectrometry (LCMS) has also been extensively used to detect and quantify this compound in bacterial cultures. plos.orgplos.org

These methods, used in concert, unequivocally established the chemical structure of this compound, paving the way for a deeper understanding of its function. nih.govnih.gov

Distinctive 3,4-Dihydroxybenzoate (3,4-DHBA) Moieties and their Functional Implications in Metal Coordination

A defining feature of this compound is the presence of two 3,4-dihydroxybenzoate (3,4-DHBA) moieties, which are relatively rare among catecholate siderophores. nih.govnih.gov Most siderophores of this class, such as bacillibactin, utilize the more common 2,3-dihydroxybenzoate (2,3-DHBA) for iron chelation. pnas.orgnih.gov

This seemingly subtle difference in the position of the hydroxyl groups on the benzoate (B1203000) ring has profound functional consequences. The 3,4-DHBA groups are the primary sites for coordinating with ferric iron (Fe³⁺). pnas.orgnih.gov The two oxygen atoms from each of the two 3,4-DHBA groups, along with a central citrate (B86180) backbone, provide the necessary six coordination sites to form a stable octahedral complex with Fe³⁺. mdpi.comnih.gov

The most significant implication of the 3,4-DHBA moieties is their ability to confer "stealth" properties to this compound. The mammalian innate immune system employs a protein called siderocalin (also known as lipocalin 2) to sequester and neutralize siderophores, thereby limiting bacterial iron uptake. pnas.orgnih.gov Siderocalin is specifically adapted to recognize and bind ferric complexes of siderophores containing 2,3-DHBA. nih.govnih.gov However, due to the different positioning of the hydroxyl groups, the ferric-petrobactin complex is not recognized by siderocalin, allowing this compound to effectively evade this host defense mechanism and ensure a steady supply of iron for the bacteria. pnas.orgnih.gov This evasion is a critical factor in the virulence of pathogens like B. anthracis. nih.gov

Photoreactivity of Ferric-Petrobactin Complexes and its Biological Consequences

The ferric-petrobactin complex exhibits significant photoreactivity, a characteristic attributed to the presence of an α-hydroxy acid group within its citrate backbone. researchgate.netfigshare.com When exposed to sunlight, the Fe(III)-citrate moiety within the complex undergoes a ligand-to-metal charge transfer reaction. nih.gov This photochemical process leads to two key events:

Reduction of Iron: The ferric iron (Fe³⁺) is reduced to the more soluble and biologically accessible ferrous iron (Fe²⁺). researchgate.netfigshare.com

Ligand Decarboxylation: The this compound ligand itself is oxidatively decarboxylated, resulting in the formation of a 3-ketoglutarate residue where the citrate moiety was previously located. researchgate.net

This light-mediated reaction has important biological implications, particularly in marine environments where sunlight is abundant. nih.gov The conversion of Fe(III) to Fe(II) can significantly impact iron bioavailability for marine microorganisms. mdpi.comnih.gov The photoproduct of ferric this compound can still bind iron and be taken up by bacteria, suggesting that photoreactivity does not necessarily negate its function as a siderophore but rather alters the speciation of the acquired iron. nih.govpnas.org The detection of this compound in seawater highlights the potential significance of this photoreactive cycle in the broader context of marine iron biogeochemistry. nih.gov

Comparative Structural Analysis with other Catecholate Siderophores (e.g., Bacillibactin)

A comparative analysis between this compound and other catecholate siderophores, particularly bacillibactin, which is also produced by B. anthracis, reveals key structural differences that underpin their distinct biological roles. plos.orgpnas.orgnih.gov

| Feature | This compound | Bacillibactin |

| Catechol Moiety | 3,4-dihydroxybenzoate (3,4-DHBA) | 2,3-dihydroxybenzoate (2,3-DHBA) |

| Backbone | Citrate and two spermidine (B129725) units | Trimeric trilactone of N-(2,3-dihydroxybenzoyl)-glycyl-threonine |

| Interaction with Siderocalin | Evades binding | Sequestrated by siderocalin |

| Role in Virulence (B. anthracis) | Essential for full virulence | Not essential for virulence |

Table 1: Structural and Functional Comparison of this compound and Bacillibactin

The fundamental difference lies in the isomeric form of the dihydroxybenzoate units. nih.govpnas.org As previously discussed, this compound's 3,4-DHBA moieties enable it to bypass the host's siderocalin-mediated immune defense, a crucial advantage for pathogenic bacteria. nih.govresearchgate.net In contrast, the 2,3-DHBA groups of bacillibactin make its ferric complex a target for siderocalin, rendering it less effective in the host environment. pnas.orgnih.gov

Biosynthesis of Petrobactin

Genetic Organization of the asb Operon (asbABCDEF) in Producing Organisms

The genetic blueprint for petrobactin biosynthesis is contained within the asbABCDEF operon. nih.govresearchgate.net This six-gene cluster is responsible for producing the enzymatic machinery required to assemble the this compound molecule. researchgate.netresearchgate.net In Bacillus anthracis, the causative agent of anthrax, this operon is essential for virulence as this compound is its primary siderophore for iron acquisition under the iron-limited conditions of a mammalian host. nih.govplos.orgnih.gov The asb operon has also been identified in other members of the Bacillus cereus group, including Bacillus thuringiensis, and in the marine bacterium Marinobacter hydrocarbonoclasticus. pnas.orgacs.orgmdpi.com

Mutational analysis, where each gene in the asb locus (asbA, asbB, asbC, asbD, asbE, and asbF) was individually deleted, resulted in the complete cessation of this compound production. nih.gov This demonstrates that all six genes are crucial for the biosynthesis. nih.gov The organization of the operon is highly conserved among producing organisms, suggesting a specialized and evolutionarily significant role for this compound in these bacteria. pnas.org The products of the asb operon include NIS synthetases, a nonribosomal peptide synthetase-like aryl transferase system, and a 3-dehydroshikimate dehydratase. researchgate.net

Table 1: Genes of the asb Operon and their Functions in this compound Biosynthesis

| Gene | Protein Product | Proposed Function |

| asbA | AsbA | NIS synthetase (Type A); catalyzes the condensation of citric acid with spermidine (B129725). nih.govresearchgate.netumich.edu |

| asbB | AsbB | NIS synthetase (Type C); catalyzes the condensation of a second spermidine moiety. nih.govresearchgate.netumich.edu |

| asbC | AsbC | 3,4-dihydroxybenzoic acid-AMP ligase; adenylates 3,4-DHBA. researchgate.netaiche.orgacs.org |

| asbD | AsbD | Aryl carrier protein (ArCP); binds the activated 3,4-DHBA. researchgate.netaiche.orgacs.org |

| asbE | AsbE | Condensation enzyme; transfers 3,4-DHBA from AsbD to spermidine. researchgate.netaiche.orgacs.org |

| asbF | AsbF | 3-dehydroshikimate dehydratase; synthesizes 3,4-dihydroxybenzoic acid (3,4-DHBA). researchgate.netpnas.orguniprot.org |

Enzymatic Pathway and Identification of Key Biosynthetic Intermediates

The assembly of this compound is a stepwise process catalyzed by the Asb enzymes, utilizing the precursors 3,4-dihydroxybenzoic acid (3,4-DHBA), spermidine, and citrate (B86180). nih.govpnas.org Genetic and biochemical studies have successfully identified key intermediates that accumulate in various asb mutant strains, helping to elucidate the sequence of events. nih.gov

Origin of 3,4-Dihydroxybenzoic Acid (3,4-DHBA) via AsbF (3-Dehydroshikimate Dehydratase)

A unique feature of this compound is its use of 3,4-DHBA as the iron-chelating catecholate moiety, in contrast to the more common 2,3-DHBA found in other siderophores like bacillibactin. pnas.org The enzyme responsible for synthesizing this crucial precursor is AsbF. pnas.orguniprot.org AsbF is a 3-dehydroshikimate dehydratase that converts 3-dehydroshikimate (3-DHS), a common metabolite from the shikimate pathway, into 3,4-DHBA. pnas.orgacs.orgnih.gov Deletion of the asbF gene abolishes the production of 3,4-DHBA, confirming its essential role in providing this specific building block for this compound synthesis. pnas.org

Role of AsbC, AsbD, and AsbE in Spermidine Functionalization and Aryl Transfer

The initial steps of this compound assembly involve the functionalization of the polyamine spermidine with 3,4-DHBA. This is a coordinated effort by the proteins AsbC, AsbD, and AsbE. aiche.orgacs.orgresearchgate.net

AsbC acts as a 3,4-dihydroxybenzoic acid-AMP ligase. It activates 3,4-DHBA by adenylating it to form a 3,4-DHB-AMP ester. aiche.orgacs.orgnih.gov

AsbD is an aryl carrier protein (ArCP). The activated 3,4-dihydroxybenzoyl group is then transferred from the AMP ester to the phosphopantetheine thiol group of AsbD. aiche.orgacs.orgnih.gov

AsbE is a condensation enzyme that catalyzes the transfer of the 3,4-dihydroxybenzoyl group from AsbD to one of the primary amino groups of spermidine, forming the first key intermediate, N¹-(3,4-dihydroxybenzoyl)-spermidine. umich.eduaiche.orgacs.org

Sequential Condensation Reactions Catalyzed by AsbA and AsbB

The central backbone of this compound is assembled through two sequential condensation reactions catalyzed by the NIS synthetases, AsbA and AsbB. nih.govresearchgate.net These enzymes are homologous to IucA and IucC, which are involved in aerobactin (B1664392) biosynthesis. nih.gov

AsbA , a Type A NIS synthetase, catalyzes the ATP-dependent condensation of citric acid with the N⁸ position of a spermidine molecule. researchgate.netumich.edu Studies with an asbA deletion mutant led to the accumulation of 3,4-DHB-spermidine, suggesting AsbA acts after the initial functionalization of spermidine. The product of the AsbA reaction is N⁸-citryl-spermidine. umich.edunih.gov

AsbB , a Type C NIS synthetase, is responsible for the final condensation steps. researchgate.netumich.edu It catalyzes the amide bond formation between the AsbA product (N⁸-citryl-spermidine) and a second molecule of spermidine. umich.edunih.gov AsbB displays some flexibility and can also condense N¹-(3,4-dihydroxybenzoyl)-N⁸-citryl-spermidine with spermidine, indicating multiple possible routes to the final this compound structure. nih.govnih.gov However, studies suggest that the condensation of spermidine with N⁸-citryl-spermidine derivatives is the more likely pathway. nih.gov The final steps involve the attachment of the second N¹-(3,4-dihydroxybenzoyl)-spermidine arm to the citryl backbone. nih.gov

Mechanistic Insights into Amide Bond Formation in this compound Assembly

The formation of amide bonds in this compound synthesis is an ATP-dependent process catalyzed by the NIS synthetases AsbA and AsbB. umich.eduaiche.org These enzymes first adenylate a carboxylate substrate (citrate for AsbA, and a citryl-spermidine intermediate for AsbB) to form a high-energy acyl-adenylate intermediate. pdbj.orgnih.gov This activation is followed by a nucleophilic attack from the primary amine of a spermidine molecule, leading to the formation of a stable amide bond and the release of AMP. pdbj.orgnih.gov The crystal structure of AsbB has provided insights into how it can bind multiple citrate-containing substrates and incorporate polyamine nucleophiles, which explains its flexibility in the later stages of the biosynthetic pathway. pdbj.orgnih.gov

Characterization of the Nonribosomal Peptide Synthetase-Independent Siderophore (NIS) Pathway for this compound Synthesis

This compound synthesis is a prime example of an NIS pathway, which functions independently of the large, modular nonribosomal peptide synthetases (NRPS) that build many other siderophores. researchgate.netmdpi.com NIS pathways utilize a set of smaller, individual enzymes to catalyze the necessary condensation reactions. oup.commdpi.com

The key features of the this compound NIS pathway include:

Use of Individual Synthetases : Unlike the multi-modular NRPS enzymes, the this compound pathway uses discrete synthetases, AsbA and AsbB, for amide bond formation. researchgate.netoup.com

Substrate Activation : The pathway relies on ATP-dependent adenylation of carboxylate substrates (citrate and its derivatives) to activate them for condensation. pdbj.orgmdpi.com

Hybrid Nature : While predominantly an NIS pathway, the this compound synthesis machinery incorporates an NRPS-like system (AsbC and AsbD) for the activation and transfer of the aryl starter unit, 3,4-DHBA. researchgate.netnih.govacs.org This has led to its characterization as a hybrid NRPS/NIS pathway. oup.comacs.org This combination allows for the incorporation of the unique catecholate moieties onto the polyamine-citrate backbone assembled by the NIS synthetases. researchgate.netnih.gov

The characterization of this pathway has revealed a flexible and efficient system for producing a specialized siderophore essential for the virulence of pathogenic bacteria like B. anthracis. aiche.orgnih.gov

Iron Acquisition and Transport Mechanisms Mediated by Petrobactin

Ferric-Petrobactin (FePB) Complex Formation, Coordination Chemistry, and Solution Stability

Petrobactin is a high-affinity chelator for ferric iron (Fe(III)), classified as a catecholate siderophore due to its iron-coordinating 3,4-dihydroxybenzoyl groups. asm.orgnih.gov The formation of the Ferric-Petrobactin (FePB) complex is a critical first step in iron acquisition. This process involves the binding of Fe(III) by the siderophore, which exhibits an extremely high affinity for the metal ion. asm.org

Potentiometric titration studies have been employed to determine the proton dissociation constants (pKa) of this compound, revealing values of 9.77, 7.95, and 3.13. The lowest pKa value is attributed to the central carboxylic acid group of the molecule. nih.gov These values are essential for understanding the siderophore's behavior and iron-binding capacity under different pH conditions.

This compound Export Mechanisms from Bacterial Cells

Before it can scavenge iron, the newly synthesized, iron-free apo-petrobactin must be exported from the bacterial cytoplasm. This export process is a critical but historically less-understood aspect of the siderophore life cycle compared to import. asm.orgnih.gov

Recent research in B. anthracis has identified the primary exporter of intact this compound as a protein named ApeX (Apo-Petrobactin Exporter). asm.orgasm.orgumich.edu ApeX belongs to the Resistance-Nodulation-Cell Division (RND) family of transporters, a group of proteins known for exporting a wide range of molecules. asm.orgnih.gov The identification of ApeX was achieved through a combination of bioinformatics to find candidate exporter genes, followed by genetic deletion and advanced mass spectrometry techniques to analyze the resulting phenotypes. asm.orgasm.orgnih.gov Experiments showed that deleting the apeX gene completely abrogated the secretion of intact this compound, leading to its accumulation within the bacterial cell. asm.orgnih.govresearchgate.net

Surprisingly, the inability to export intact this compound in apeX mutant strains of B. anthracis does not eliminate the bacterium's ability to grow in iron-poor environments or cause disease in animal models. asm.orgasm.orgnih.gov This unexpected finding revealed the existence of an alternative export pathway. In the absence of ApeX, B. anthracis begins to secrete various components and precursors of this compound. asm.orgasm.orgresearchgate.net

These secreted fragments, which may result from incomplete biosynthesis or subsequent degradation of the accumulated intracellular this compound, are still capable of binding iron. asm.orgresearchgate.net Although their affinity for iron may be lower than that of the complete this compound molecule, they can still scavenge enough iron to support bacterial growth and maintain virulence. asm.orgasm.org This indicates a remarkable metabolic flexibility and the presence of at least one other, as-yet-unidentified, transport system responsible for the export of these siderophore components. asm.orgresearchgate.net

Table 3: this compound Export Systems in Bacillus anthracis

| Transporter | Type | Substrate(s) | Function | Reference(s) |

|---|---|---|---|---|

| ApeX | RND | Intact apo-petrobactin | Primary exporter of the complete siderophore | asm.orgnih.govasm.orgnih.gov |

Mechanisms of Iron Release from Ferric-Petrobactin within the Cytoplasm

Once the ferric-petrobactin complex is transported into the bacterial cytoplasm, the iron must be released from the high-affinity siderophore to be utilized in cellular processes. wikipedia.orgnih.gov The extremely high stability of the ferric-petrobactin chelate makes this a challenging but critical step. frontiersin.org While the precise enzymatic machinery responsible for iron release from this compound has not yet been definitively identified, research points to two primary hypothesized mechanisms: reductive release and hydrolytic degradation of the siderophore backbone. researchgate.netnih.gov It is likely that the intact ferric-petrobactin complex is transported across the membrane, after which these intracellular mechanisms take effect. nih.gov

Reductive Release

One proposed mechanism involves the reduction of the chelated ferric iron (Fe³⁺) to its ferrous state (Fe²⁺). researchgate.net Fe²⁺ has a significantly lower affinity for the this compound ligand compared to Fe³⁺. This change in oxidation state weakens the coordination complex, facilitating the spontaneous dissociation of the iron atom, which can then enter the cell's metabolic iron pool.

This strategy is common for the release of iron from "weaker" siderophore ligands like hydroxamates and carboxylates. wikipedia.org While this compound is a strong catecholate chelator, reduction is still considered a plausible release mechanism. researchgate.net In some bacteria, cytoplasmic ferric-siderophore reductases, often flavin-dependent enzymes, carry out this process. frontiersin.org However, the specific reductases that would act on ferric-petrobactin in the cytoplasm remain unidentified. nih.gov A proposed model for Bacillus anthracis depicts this reductive pathway as a key possibility for liberating iron, potentially allowing the intact this compound molecule to be recycled. researchgate.net Another hypothesis for the related bacterium Bacillus cereus suggests that internalized ferric ions could be reduced to the ferrous state through the action of superoxide (B77818) dismutase or changes in intracellular pH. mdpi.com

Hydrolytic Degradation

An alternative and not mutually exclusive mechanism is the enzymatic degradation of the this compound ligand itself. researchgate.netnih.gov This strategy is required for some of the most stable catecholate siderophores, such as enterobactin (B1671361) and bacillibactin, whose extremely low reduction potentials make release by biological reductants alone inefficient. wikipedia.orgacs.org

In this model, a specific hydrolase, likely an esterase, would cleave the ester bonds within the this compound backbone. nih.govescholarship.org The breakdown of the ligand's structure would destroy its hexadentate coordination geometry, leading to the release of the ferric ion. escholarship.org

While the enzyme responsible for this compound hydrolysis has not been discovered, well-characterized analogues exist for other siderophores in various bacteria:

Fes: In Escherichia coli, the cytoplasmic esterase Fes hydrolyzes the trilactone backbone of ferric-enterobactin to release iron. acs.orgplos.org

BesA: In Bacillus subtilis, the enzyme BesA performs a similar function for ferric-bacillibactin. acs.org

Given the structural similarities between these siderophores and this compound, it is highly probable that a dedicated esterase exists in this compound-utilizing organisms like B. anthracis to facilitate iron release through this destructive method. nih.gov Research suggests that after cleavage, the resulting degradation products, such as 3,4-dihydroxybenzoic acid (3,4-DHB) and spermidine (B129725), might be recycled by the cell. researchgate.net

Photoreductive Release

A distinct mechanism of iron release for this compound involves photoreactivity. The Fe(III)-petrobactin complex is sensitive to natural sunlight, a reaction mediated by its α-hydroxy acid citrate (B86180) moiety. nih.gov This photochemical reaction results in the reduction of Fe(III) to Fe(II) and the decarboxylation of the this compound ligand. nih.govresearchgate.net While this is a significant process in the extracellular marine environment where it can influence iron biogeochemical cycling, it is not considered a primary mechanism for iron release within the dark confines of the cytoplasm. nih.govnih.gov

The current understanding suggests that once inside the cell, bacteria rely on enzymatic processes—either reduction or hydrolysis—to access the iron sequestered by this compound.

Table 4.4.1: Comparison of Hypothesized Cytoplasmic Iron Release Mechanisms for Ferric-Petrobactin

| Feature | Reductive Release | Hydrolytic Degradation |

| Primary Action | Reduction of Fe³⁺ to Fe²⁺ | Cleavage of siderophore backbone |

| Effect on this compound | Ligand remains intact, potentially recyclable | Ligand is destroyed |

| Proposed Enzyme Type | Ferric-siderophore reductase | Siderophore esterase/hydrolase |

| Known Analogous Enzymes | General flavin-dependent reductases | Fes (E. coli), BesA (B. subtilis) acs.org |

| Fate of Iron | Released as Fe²⁺ due to lower affinity | Released as Fe³⁺ (or subsequently reduced) |

| Supporting Evidence | General model for siderophore iron release; proposed for B. anthracis wikipedia.orgresearchgate.net | Required for high-stability catecholates; proposed for B. anthracis nih.govacs.org |

| Status in this compound | Hypothesized; specific enzymes unidentified nih.gov | Hypothesized; specific enzymes unidentified nih.gov |

Biological Roles and Physiological Impact of Petrobactin

Contributions to Microbial Virulence and Pathogenesis

Petrobactin is a crucial virulence factor for several pathogenic bacteria, most notably Bacillus anthracis, the causative agent of anthrax. pnas.org Its significance in pathogenesis is intrinsically linked to its role in iron acquisition, a process essential for bacterial survival and proliferation within a host. nih.gov The host environment is typically iron-limited, a defense mechanism known as nutritional immunity. This compound enables pathogenic bacteria to overcome this iron restriction, thereby facilitating their growth and the progression of infection.

Bacillus anthracis produces two primary siderophores, this compound and bacillibactin, to scavenge iron from its host. plos.org However, this compound is considered the principal siderophore responsible for virulence. nih.gov The molecular mechanism of iron scavenging by this compound involves its secretion into the extracellular environment, where it binds to ferric iron (Fe³⁺) with high affinity. nih.gov The resulting ferric-petrobactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. nih.gov

The biosynthesis of this compound is encoded by the asb (anthracis siderophore biosynthesis) operon, which comprises the genes asbA through asbF. nih.gov These genes direct the assembly of this compound from its precursors: citrate (B86180), spermidine (B129725), and 3,4-dihydroxybenzoic acid (3,4-DHBA). nih.govpnas.org Once synthesized, the iron-free this compound is exported from the cell. A resistance-nodulation-cell division (RND)-type transporter, named ApeX, has been identified as a key exporter of this compound in B. anthracis. asm.org

After chelating iron in the host environment, the ferric-petrobactin complex is imported back into the bacterial cell. This uptake is mediated by specific substrate-binding proteins (SBPs) that are part of ATP-binding cassette (ABC) transport systems. pnas.org In B. cereus, the SBPs FpuA and FatB have been directly implicated in this compound uptake. acs.org Orthologs of these proteins in B. anthracis are believed to perform a similar function, contributing significantly to the virulence of the pathogen. pnas.org Inside the cell, iron is released from the this compound complex, likely through reduction of Fe³⁺ to Fe²⁺, making it available for various metabolic processes. nih.gov

A key aspect of this compound's role in virulence is its ability to evade the host's innate immune system, specifically the protein siderocalin (also known as lipocalin 2 or NGAL). acs.orgnih.gov Siderocalin is a crucial component of nutritional immunity that functions by sequestering bacterial siderophores, thereby preventing them from delivering iron to the pathogens. nih.gov

Most catecholate siderophores, like enterobactin (B1671361) and bacillibactin, are recognized and bound by siderocalin. acs.orgnih.gov However, this compound is a "stealth" siderophore. acs.orgnih.gov Its unique structure, featuring 3,4-dihydroxybenzoyl moieties instead of the more common 2,3-dihydroxybenzoyl groups, prevents it from being recognized and sequestered by siderocalin. pnas.orgpnas.orgacs.org This structural difference allows this compound to effectively scavenge iron from the host without being neutralized by the immune system, giving this compound-producing pathogens a significant advantage in establishing an infection. pnas.orgacs.org

The following table summarizes the key differences between this compound and bacillibactin in the context of host immunity:

| Feature | This compound | Bacillibactin |

| Catechol Group | 3,4-dihydroxybenzoyl | 2,3-dihydroxybenzoyl |

| Siderocalin Binding | No pnas.orgpnas.orgacs.org | Yes acs.orgnih.gov |

| Role in Virulence | Essential pnas.orgacs.org | Limited during infection researchgate.net |

Beyond its role in vegetative growth during an active infection, this compound also plays a significant part in the sporulation of B. anthracis. nih.govnih.gov Spores are the dormant, highly resilient form of the bacterium responsible for the transmission of anthrax. nih.gov

Research has demonstrated that efficient sporulation of B. anthracisin vitro requires this compound, even in iron-replete conditions. nih.govasm.orgbiorxiv.org The this compound biosynthesis operon (asbA-F) is induced prior to the onset of sporulation. nih.govasm.org Interestingly, during sporulation, this compound is not exported out of the cell as it is during vegetative growth. Instead, it remains intracellular and becomes associated with the spore. nih.govresearchgate.net

This intracellular retention of this compound during sporulation suggests a different function than iron scavenging from the external environment. It is also required for full growth and sporulation in bovine blood, which is a critical step for the transmission of anthrax between mammalian hosts. nih.govasm.org While this compound is essential for efficient sporulation, it does not appear to be required for the germination of spores back into vegetative cells. biorxiv.org

This compound has been shown to protect B. anthracis from oxidative stress, particularly during the late stages of growth leading up to sporulation. nih.govnih.gov Oxidative stress, caused by reactive oxygen species, can damage cellular components and is a common challenge faced by bacteria, especially within a host.

Studies have revealed that a B. anthracis mutant unable to produce this compound exhibits significantly lower survival rates when exposed to oxidative stress compared to the wild-type strain. researchgate.net This protective effect is observed even in iron-rich sporulation media, where this compound remains inside the cell. asm.orgresearchgate.net The ability of intracellular this compound to mitigate oxidative damage likely contributes to the enhanced sporulation efficiency observed in its presence. researchgate.netresearchgate.net This protective role may be crucial for the survival of the pathogen and its subsequent transmission between hosts. researchgate.net

The regulation of this compound biosynthesis appears to be influenced by host-like environmental signals such as temperature, CO₂ levels, and oxidative stress, rather than solely by intracellular iron levels. nih.gov

Initially, it was hypothesized that the production of this compound was exclusive to pathogenic isolates of the Bacillus cereus group, which includes B. anthracis. nih.govresearchgate.net This was based on the observation that the asb operon homologues were present in several pathogenic Bacillus strains but absent in known non-pathogenic species like B. subtilis and B. lichenformis. nih.gov

However, a broader analysis of 106 strains from the Bacillus cereus sensu lato group, which included both known pathogenic and non-pathogenic (innocuous) isolates, revealed that this compound is produced by both. nih.govresearchgate.net This finding indicates that the mere presence and production of this compound are not, by themselves, definitive indicators of an isolate's virulence. nih.govresearchgate.net While this compound is essential for the pathogenesis of organisms like B. anthracis, its production by non-pathogenic strains suggests it may serve other functions in different ecological contexts. researchgate.netumich.edu

Ecological and Environmental Functions

The role of this compound extends beyond the context of pathogenesis and into broader ecological and environmental settings. Originally, this compound was discovered as a siderophore produced by the marine bacterium Marinobacter hydrocarbonoclasticus, an organism involved in the degradation of oil. smolecule.comresearchgate.net

In marine environments, which are often characterized by extremely low iron availability, siderophores like this compound are critical for microbial life. smolecule.comoup.com this compound's structure includes a sulfonate group that enhances its solubility and stability in aqueous environments, making it particularly effective for iron uptake in these conditions. smolecule.com Its production by marine bacteria suggests a significant role in the biogeochemical cycling of iron in the oceans. oup.comresearchgate.net By chelating and solubilizing iron from mineral sources, such as atmospheric dust, this compound can influence iron bioavailability for the wider microbial community. oup.comresearchgate.net

Furthermore, the ferric-petrobactin complex is photoreactive. pnas.orgresearchgate.net In the presence of sunlight, the complex can undergo a reaction that results in the decarboxylation of the this compound ligand and the reduction of Fe³⁺ to the more bioavailable Fe²⁺. researchgate.net This photoreactivity adds another layer to its ecological function, potentially accelerating iron cycling in sunlit surface waters. researchgate.net The ability of some non-pathogenic soil bacteria, like B. subtilis, to utilize ferric this compound as an iron source further highlights its role as a shared resource in microbial communities. acs.org

Participation in Marine Iron Biogeochemical Cycling

This compound, a siderophore produced by various marine bacteria, plays a significant role in the biogeochemical cycling of iron in the ocean. Iron is an essential micronutrient for nearly all marine life, but its concentration in surface ocean waters is remarkably low, often limiting microbial growth and primary productivity. acs.orgescholarship.org this compound contributes to iron cycling by enhancing the bioavailability of this scarce element.

Research has shown that this compound facilitates the acquisition of iron from mineral sources, such as atmospheric dust, and from weaker iron-ligand complexes already present in the water. nsf.govnih.govresearchgate.net By producing this compound, bacteria can effectively solubilize particulate forms of iron, transferring it to the dissolved iron pool. nih.gov This process is crucial for incorporating "new" iron into marine systems, making it accessible for microbial uptake. nih.govresearchgate.net Studies using the marine bacterium Alteromonas macleodii demonstrated that the production of this compound enables the organism to acquire a significant fraction of iron from mineral sources. researchgate.netescholarship.org

A key characteristic of this compound that influences its role in iron cycling is its photoreactivity. researchgate.netacs.org The iron(III)-petrobactin complex contains an α-hydroxy acid group (from its central citrate moiety) that, upon exposure to natural sunlight, undergoes a photolytic reaction. researchgate.netmdpi.com This reaction results in the reduction of the less soluble ferric iron (Fe(III)) to the more bioavailable ferrous iron (Fe(II)) and the partial degradation of the this compound ligand. researchgate.netacs.orgwikipedia.org This light-mediated conversion is a vital mechanism for returning iron to a more usable form within the photic zone of the ocean. The detection of this compound directly from seawater samples in the North Pacific, along with the widespread distribution of its biosynthetic genes in marine bacterial genomes, underscores its global relevance in the marine iron cycle. nsf.govnih.govnih.gov

Significance in Hydrocarbon Degradation Processes by Marine Bacteria

This compound is intrinsically linked to the microbial degradation of petroleum hydrocarbons in marine environments. researchgate.net It was first structurally characterized from the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. researchgate.netacs.orgnpatlas.org This bacterium, and others like it, requires iron as a cofactor for the enzymes that facilitate the breakdown of complex hydrocarbon molecules. researchgate.net

In marine systems, especially those contaminated by oil spills, the availability of iron can be a limiting factor for the growth and metabolic activity of hydrocarbon-degrading bacteria. acs.org Siderophores like this compound play an indirect but vital role in bioremediation by chelating the limited iron from the surrounding seawater and making it available to the microorganisms. researchgate.net By efficiently scavenging iron, this compound supports the robust growth of bacteria such as M. hydrocarbonoclasticus, thereby enhancing their ability to degrade petroleum products. escholarship.orgresearchgate.net The production of this compound and its sulfonated derivatives by Marinobacter species highlights the adaptation of these bacteria to thrive in oligotrophic marine environments while carrying out crucial biogeochemical processes like hydrocarbon degradation. researchgate.netnih.gov

Influence on Microbial Competition for Limiting Iron Resources

The production of high-affinity iron chelators like this compound significantly influences the competitive dynamics among marine microbial communities. In the iron-limited open ocean, the ability to acquire iron is a major determinant of microbial success. Bacteria that produce and utilize this compound gain a competitive advantage in scavenging this essential nutrient. nih.gov

The production of this compound by Alteromonas macleodii has been shown to be effective in scavenging iron from weaker iron-ligand complexes. researchgate.netescholarship.org This suggests that this compound can outcompete other naturally occurring ligands for iron, securing the resource for the producing organism. However, the influence of siderophores is complex. While they provide a clear benefit to the producer, the resulting iron-siderophore complex can sometimes be utilized by other microorganisms in the community, a phenomenon known as "siderophore piracy". nih.gov The dissolved iron-petrobactin complex becomes available to the broader microbial community, which may acquire the iron through direct transport of the complex, reductive dissociation, or exchange with other ligands. nih.gov

Conversely, some siderophores can act as inhibitors to other bacteria by sequestering the available iron, effectively starving competitors. escholarship.org While this compound production is crucial for the virulence of the pathogenic bacterium Bacillus anthracis by acquiring iron from its host, in the marine environment, its primary role is mediating the competition for and acquisition of a nutrient that limits the entire ecosystem. researchgate.netplos.org The balance between private acquisition and community benefit shapes the structure and function of marine microbial populations. nih.gov

Research Findings on this compound's Biological Roles

| Research Area | Key Finding | Organism Studied | Reference(s) |

| Marine Iron Cycling | This compound enables the acquisition of iron from mineral sources (lithogenic particles) and weaker iron-ligand complexes. | Alteromonas macleodii | nih.gov, researchgate.net, nih.gov |

| Photoreactivity | The Fe(III)-petrobactin complex is photoreactive in sunlight, reducing Fe(III) to Fe(II) via decarboxylation of the citrate moiety. | Marinobacter hydrocarbonoclasticus | researchgate.net, acs.org, mdpi.com |

| Hydrocarbon Degradation | This compound is produced by oil-degrading bacteria to facilitate iron acquisition, which is essential for hydrocarbon metabolism. | Marinobacter hydrocarbonoclasticus | acs.org, researchgate.net, acs.org |

| Microbial Competition | This compound production increases the bioavailability of iron, which can be acquired by the producer and the wider microbial community. | Alteromonas macleodii | nih.gov |

| Biosynthesis & Regulation | In B. anthracis, this compound biosynthesis is less sensitive to iron repression than bacillibactin, and its production is enhanced by increased aeration. | Bacillus anthracis | plos.org |

Regulation of Petrobactin Biosynthesis and Transport

Transcriptional and Post-transcriptional Regulation by Iron Availability (e.g., Fur-dependent mechanisms)

The primary regulatory signal for the production of most siderophores is the intracellular concentration of iron. In many bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein. In its iron-bound (holo) form, Fur acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, thereby blocking their transcription. When intracellular iron levels are low, iron dissociates from Fur, and the resulting apo-Fur is unable to bind DNA, leading to the derepression and transcription of genes involved in iron acquisition, including those for siderophore biosynthesis and transport.

While the biosynthesis of petrobactin in Bacillus anthracis is repressed by increasing iron concentrations, it is notably less sensitive to this regulation compared to its co-produced siderophore, bacillibactin. nih.gov Transcription of the this compound biosynthetic operon, asb, can still be detected even in iron-rich conditions, and this compound accumulation continues in media containing up to 20 µM of iron. nih.govresearchgate.net This contrasts sharply with the bacillibactin biosynthetic operon, which is effectively shut down in the presence of even low iron levels. nih.gov This suggests that the this compound locus is more constitutive in nature, although it is still considered part of the Fur regulon. nih.govasm.org The reduced dependency on iron concentration for its regulation implies that other factors, possibly in addition to Fur, are involved in controlling this compound synthesis. nih.gov

In Bacillus subtilis, the operon encoding the this compound transporter (fpbNOPQ) is also under the control of Fur and is induced during the initial response to iron limitation, allowing the bacterium to scavenge this xenosiderophore. asm.org Genetic analysis of this compound transport in B. anthracis indicates that while the biosynthetic operon's transcription is only minimally increased in a transport-deficient mutant, the cell accumulates significantly higher levels of extracellular this compound, suggesting a complex interplay between synthesis and uptake. asm.org There is currently limited specific information available on post-transcriptional mechanisms governing this compound regulation.

Influence of Environmental Factors on Production

Beyond iron availability, the production of this compound is significantly influenced by environmental signals that mimic conditions within a mammalian host, highlighting its crucial role in virulence. nih.govnih.gov These factors include oxygen levels, carbon dioxide concentration, and temperature.

Oxygen Levels: Aeration plays a critical role in dictating the siderophore profile of B. anthracis. Cultures grown with high aeration show a greater accumulation of this compound. nih.govnih.gov High oxygen levels appear to support more active transcription of the asb operon and can delay the repressive effect of added iron. nih.gov Conversely, low aeration conditions favor the production of bacillibactin. nih.govnih.gov

Carbon Dioxide Concentration: The presence of carbon dioxide (CO2) or bicarbonate, a signal of the host environment, strongly promotes the production of this compound. nih.gov In contrast, these conditions lead to a decrease in the synthesis of bacillibactin, further indicating that this compound is the primary siderophore during infection. nih.gov

Temperature: Host temperature is another key signal. When B. anthracis is cultivated at 37°C, this compound production is significantly increased compared to cultivation at lower temperatures, such as 23°C or 30°C. researchgate.netnih.gov This temperature-dependent increase in this compound synthesis is accompanied by a concurrent decrease in bacillibactin production, which is completely abrogated at 37°C. researchgate.netnih.gov

The data below summarizes the impact of these environmental factors on siderophore production.

| Environmental Factor | Condition | This compound Production | Bacillibactin Production | Reference |

|---|---|---|---|---|

| Oxygen | High Aeration | Increased | Decreased | nih.govnih.gov |

| Oxygen | Low Aeration | Decreased | Increased | nih.govnih.gov |

| Temperature | 37°C (Host Temperature) | Increased | Decreased/Abrogated | researchgate.netnih.gov |

| Temperature | 23°C (Ambient) | Decreased | Increased | nih.gov |

| Carbon Dioxide | Presence of CO₂/Bicarbonate | Increased | Decreased | nih.gov |

Differential Regulatory Mechanisms between this compound and Co-produced Siderophores (e.g., Bacillibactin)

Bacillus anthracis exhibits a clear differential regulation of its two siderophores, this compound and bacillibactin, allowing it to adapt its iron acquisition strategy to different environments. This differential control is evident in their responses to iron, oxygen, temperature, and carbon dioxide.

The most striking difference lies in their sensitivity to iron. Bacillibactin biosynthesis is highly sensitive to iron concentration and is tightly repressed at the transcriptional level by even low amounts of iron. nih.govresearchgate.net this compound synthesis, however, is far less affected by iron and proceeds even under iron-replete conditions, suggesting a more constitutive expression pattern. nih.gov This differential iron sensing is a key aspect of their distinct roles.

As detailed in the previous section, environmental cues that signal a host environment consistently favor this compound production over bacillibactin. The combination of 37°C and the presence of CO2/bicarbonate appears to almost completely disable bacillibactin production while maximizing this compound synthesis. nih.gov Similarly, the higher oxygen availability expected in certain host tissues promotes this compound accumulation. nih.gov This regulatory pattern strongly supports the role of this compound as the primary virulence-associated siderophore, essential for growth and proliferation within the host, while bacillibactin may serve a function in other niches or stages of the bacterium's life cycle, such as later stages of infection or transition to sporulation. nih.gov

The following table provides a comparative summary of the regulatory responses for this compound and bacillibactin.

| Regulatory Signal | This compound Response | Bacillibactin Response | Reference |

|---|---|---|---|

| High Iron Concentration | Mildly repressed; production continues | Strongly repressed; production abrogated | nih.govresearchgate.net |

| High Aeration (Oxygen) | Production is favored and increased | Production is reduced | nih.govnih.gov |

| Low Aeration (Oxygen) | Production is reduced | Production is favored and increased | nih.govnih.gov |

| Host Temperature (37°C) | Production is increased | Production is decreased and abrogated | researchgate.netnih.gov |

| CO₂/Bicarbonate Presence | Production is increased | Production is curtailed/decreased | nih.gov |

Analytical and Methodological Approaches for Petrobactin Research

Spectroscopic Techniques for Detection, Identification, and Characterization

A combination of spectroscopic methods has been fundamental to the initial identification and detailed structural characterization of petrobactin. Early research employed techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and UV-visible spectroscopy to determine the molecule's structure. researchgate.net These methods revealed the presence of its unique 3,4-dihydroxybenzoate (3,4-DHB) moieties, distinguishing it from other catecholate siderophores like bacillibactin which use 2,3-DHB. researchgate.net Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also been a cornerstone for structural analysis, providing detailed fragmentation patterns that help confirm the molecule's identity and connectivity. researchgate.net

The need to screen large numbers of bacterial mutants for this compound production led to the adaptation of high-throughput methods. Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS) has emerged as a particularly powerful tool in this area. researchgate.netasm.org LAESI is an ambient ionization technique that uses a mid-infrared laser to ablate material from a sample, which is then ionized by an electrospray plume. proteabio.comwikipedia.org This method allows for the direct analysis of bacterial colonies or cell pellets with minimal sample preparation, bypassing the complex and time-consuming extraction steps required by other methods. researchgate.netnih.gov This rapid, direct-sampling capability presented a significant advantage for screening large mutant libraries to identify genes involved in this compound export. researchgate.netasm.org

Researchers successfully used LAESI-MS to screen deletion mutants of B. anthracis, leading to the identification of ApeX, a resistance-nodulation-cell division (RND)-type transporter, as the primary exporter of this compound. researchgate.netasm.orgresearchgate.net In the absence of ApeX, LAESI-MS analysis showed that this compound accumulated inside the bacterial cells, while it was undetectable in the surrounding medium. asm.orgresearchgate.net This application highlights the utility of LAESI-MS for rapidly assessing the metabolic phenotype of genetic mutants. umich.edu

Table 1: Advantages of LAESI-MS in this compound Research

| Feature | Advantage in this compound Research | Source(s) |

| Minimal Sample Preparation | Avoids complex, error-prone extraction protocols, enabling high-throughput analysis. | researchgate.net, asm.org, nih.gov |

| High Speed | Each analysis requires only seconds, facilitating the rapid screening of large mutant libraries. | proteabio.com |

| Direct Analysis | Allows for the detection of this compound directly from bacterial cell pellets and culture media. | asm.org, researchgate.net |

| Spatial Resolution | Can be used to analyze specific locations, such as individual colonies or parts of a tissue sample. | wikipedia.org |

Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) and High-Performance Liquid Chromatography (HPLC) for Quantification

While LAESI-MS is excellent for high-throughput screening, Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) and High-Performance Liquid Chromatography (HPLC) are employed for rigorous quantification and confirmation. asm.org These techniques separate complex mixtures from culture supernatants or cell lysates before mass analysis, providing greater specificity and quantitative accuracy. asm.orgiitb.ac.in

HPLC analysis of culture filtrates from wild-type B. anthracis grown in iron-depleted conditions shows a distinct peak corresponding to this compound, which can be quantified. asm.org In studies of the this compound biosynthetic pathway, HPLC and LC-MS were used to analyze the culture filtrates of various asb (anthrax siderophore biosynthesis) gene deletion mutants. This analysis was crucial for identifying the accumulation of specific biosynthetic intermediates. For example, mutants lacking the asbA or asbB genes were found to accumulate 3,4-dihydroxybenzoyl-spermidine (3,4-DHB-SPD), a key intermediate in the pathway. asm.orgnih.gov LC-HRESIMS was used to confirm the results from LAESI-MS screens, verifying the accumulation of intact this compound inside the apeX exporter mutant and the presence of this compound components in the supernatant. asm.org

Table 2: Applications of Chromatographic Methods in this compound Research

| Technique | Primary Application | Key Findings | Source(s) |

| HPLC | Quantification of this compound and detection of biosynthetic intermediates in mutant strains. | Identified accumulation of 3,4-DHB-SPD in ΔasbA and ΔasbB mutants and 3,4-DHB-SPD-citrate in ΔasbB mutants. | asm.org, nih.gov |

| LC-HRESIMS | High-resolution confirmation and quantification of this compound and its components. | Confirmed LAESI-MS findings regarding the intracellular accumulation of this compound in the ΔapeX exporter mutant. | asm.org |

Genetic Manipulation and Mutational Analysis for Pathway Elucidation and Functional Assignment

Understanding the biosynthesis of this compound has been achieved primarily through genetic manipulation and mutational analysis of the asbABCDEF gene cluster in B. anthracis. asm.orgnih.gov This approach involves creating targeted, in-frame deletions of each gene within the operon and then analyzing the resulting phenotype, particularly the ability to produce this compound and grow in iron-limited conditions. asm.org

The creation of a series of mutants, each lacking one of the six asb genes, was a critical first step. asm.orgnih.gov Analysis of these mutants revealed that individual deletions of asbA through asbF resulted in a complete inability to synthesize the final this compound molecule. asm.org By analyzing the culture supernatants of these mutants using HPLC and mass spectrometry, researchers could identify the specific biosynthetic intermediates that accumulated when a particular enzymatic step was blocked. asm.org This strategy of identifying accumulated substrates in mutant strains allowed for the functional assignment of the Asb enzymes and the ordering of the biosynthetic pathway. asm.orgnih.gov For example, the accumulation of 3,4-DHB-SPD in ΔasbA and ΔasbB mutants implicated the remaining genes (asbC, D, E, F) in its formation and positioned AsbA and AsbB in the final steps of assembly. asm.org

Table 3: Functional Assignments of asb Genes Based on Mutational Analysis

| Gene | Proposed Function Based on Mutational and Biochemical Analysis | Phenotype of Deletion Mutant | Source(s) |

| asbA | Condenses one molecule of 3,4-DHB-SPD with citrate (B86180). | Accumulates 3,4-DHB-SPD; cannot synthesize this compound. | asm.org, nih.gov |

| asbB | Condenses a second molecule of 3,4-DHB-SPD with the 3,4-DHB-SPD-citrate intermediate. | Accumulates 3,4-DHB-SPD and 3,4-DHB-SPD-citrate; cannot synthesize this compound. | asm.org, nih.gov |

| asbC | Functions as a 3,4-dihydroxybenzoate-AMP ligase, activating 3,4-DHB. | Cannot synthesize this compound. | acs.org, nih.gov |

| asbD | An aryl carrier protein that binds the activated 3,4-DHB. | Cannot synthesize this compound. | acs.org, nih.gov |

| asbE | Condenses the 3,4-dihydroxybenzoyl-AsbD with spermidine (B129725). | Cannot synthesize this compound. | acs.org, nih.gov |

| asbF | Dehydratase that synthesizes the 3,4-DHB precursor. | Cannot synthesize 3,4-DHB or this compound. | researchgate.net |

Biochemical Assays for Enzymatic Activity and Intermediate Characterization

To complement genetic studies, biochemical assays using purified enzymes are essential for confirming their specific functions and characterizing their substrates and products. acs.orgnih.gov These in vitro reconstitution experiments provide direct evidence of enzymatic activity. For instance, the enzyme AsbC was biochemically characterized as a 3,4-dihydroxybenzoic acid-AMP ligase. acs.orgnih.gov In assays, purified AsbC was shown to adenylate 3,4-DHB, the first step in its activation. acs.org Subsequent assays demonstrated that AsbC could transfer the activated 3,4-dihydroxybenzoyl group to the aryl carrier protein AsbD. acs.orgnih.gov

Further biochemical studies showed that the enzyme AsbE is responsible for the condensation of the 3,4-dihydroxybenzoyl-AsbD intermediate with spermidine to produce the 3,4-DHB-spermidine "arms" of the siderophore. acs.orgnih.gov The function of AsbF as the enzyme that catalyzes the dehydration of 3-dehydroshikimate to produce the 3,4-DHB precursor was confirmed through LC-MS analysis of its enzymatic reaction, which showed the conversion of the substrate to the product over time. researchgate.net Similarly, the crystal structure and enzymatic assays of AsbB confirmed its role as a bifunctional enzyme that catalyzes the final two amide bond formations in the assembly of the complete this compound molecule from citrate and two units of 3,4-DHB-spermidine. nih.gov

Microbial Growth and Iron Acquisition Bioassays

The ultimate biological function of this compound is to acquire iron for the producing bacterium. This function is demonstrated through microbial growth and iron acquisition bioassays. asm.orgjcvi.org A standard assay involves comparing the growth of the wild-type bacterium with that of asb biosynthetic mutants in an iron-depleted culture medium. asm.orgnih.gov In these conditions, B. anthracis mutants unable to produce this compound show severely limited growth, particularly when germinating from spores. asm.orgnih.gov

A key experiment is the "rescue" or cross-feeding assay. In this setup, the growth defect of a biosynthetic mutant in iron-depleted medium can be reversed by the addition of exogenously supplied, purified this compound. asm.orgnih.gov This result provides definitive proof that the function of the asb gene cluster is to produce a molecule essential for iron acquisition and growth in iron-starved environments. Similar bioassays have been used in other bacteria, such as Alteromonas macleodii, where a knockout mutant unable to produce this compound was used to demonstrate the siderophore's role in acquiring iron from mineral sources. jcvi.orgresearchgate.net The Chrome Azurol S (CAS) assay is also frequently used as a general colorimetric method to detect the presence of siderophores in culture supernatants. researchgate.net

Chemical Synthesis and Analog Development for Research Applications

Strategies for Total Synthesis of Petrobactin

The first total synthesis of this compound was pivotal, not only in providing a synthetic source of the molecule but also in correcting its initially misidentified structure. researchgate.netnih.gov Early reports suggested that this compound contained 2,3-dihydroxybenzoyl (2,3-DHB) groups. However, chemical synthesis efforts, by comparing the NMR spectra of synthetic compounds with the natural product, unequivocally established that this compound actually incorporates 3,4-dihydroxybenzoyl (3,4-DHB) moieties. researchgate.netnih.govnih.gov

A modular synthesis strategy has been the most successful approach for the total synthesis of this compound. nih.gov This method involves the systematic assembly of the molecule from its core components: a central citrate (B86180) unit, two spermidine (B129725) arms, and two 3,4-DHB catechol groups. This convergent approach allows for flexibility and control over the complex assembly.

Key steps in the modular total synthesis include:

Spermidine Functionalization : The spermidine polyamine is a key building block. To control its reactivity during the synthesis, protective groups are employed. For instance, N-Boc protection of the terminal amino groups of spermidine is used to prevent the formation of undesired imide side products during subsequent coupling reactions.

Citrate Coupling : The central citric acid scaffold is activated to facilitate amide bond formation. This can be achieved by forming a mixed anhydride (B1165640), which then selectively acylates the spermidine intermediates.

Catechol Group Introduction : The 3,4-dihydroxybenzoyl groups are coupled to the spermidine arms. The key condensation step often involves reacting a protected spermidine derivative with an activated citrate derivative. researchgate.net For example, one key step involved the condensation of N1-(2,3-dibenzoyloxybenzoyl)-N4-benzylspermidine with 1,3-di-(p-nitrophenyl)-2-tert-butyl citrate, which was instrumental in the structural revision of this compound. researchgate.net

This synthetic route has been refined to provide reliable access to this compound in quantities sufficient for biological and mechanistic studies. researchgate.net

| Synthetic Strategy Component | Description | Key Challenge Addressed |

| Modular Design | Stepwise assembly of the citrate backbone, spermidine arms, and catechol units. nih.gov | Manages the complexity of the molecule and allows for structural variations. |

| Spermidine Protection | Use of N-Boc protecting groups on spermidine termini. | Prevents unwanted imide formation during coupling reactions. nih.gov |

| Citrate Activation | Formation of a mixed anhydride or use of activated esters (e.g., p-nitrophenyl esters). researchgate.net | Enables selective and efficient acylation of spermidine intermediates. |

| Structural Confirmation | Comparison of synthetic product's NMR data with the natural product. researchgate.netnih.gov | Led to the structural revision from a 2,3-DHB to a 3,4-DHB motif. researchgate.netnih.gov |

Design and Synthesis of this compound Homologues and Analogs for Mechanistic Investigations

The development of this compound homologues and analogs is a powerful tool for probing the specifics of siderophore-mediated iron uptake and for creating novel research tools. By systematically altering parts of the this compound structure, researchers can investigate how these changes affect iron binding, bacterial uptake, and interaction with host factors. researchgate.netnih.gov

A range of this compound homologues has been synthesized, featuring modifications to both the catechol groups and the polyamine backbone. nih.govacs.org These synthetic probes are designed to study the iron transport properties in bacteria like Marinobacter hydrocarbonoclasticus and Bacillus anthracis. nih.gov

Examples of synthesized analogs include:

Isomeric Probes : Analogs with different dihydroxybenzamide motifs (e.g., the original 2,3-DHB version) were synthesized to confirm the structure and to understand the importance of the 3,4-DHB substitution for biological activity. researchgate.netnih.gov

Backbone Variants : Homologues with an increased number of carbons in the polyamine backbone have been created to assess the impact of the linker length and flexibility on siderophore function. nih.gov

Functionalized Derivatives : Analogs functionalized at the central amino group of the spermidine sidechain have been developed. Studies showed that such modifications have only a minor influence on the iron-binding properties, making them promising candidates for attaching biological probes or other molecules to study siderophore transport. researchgate.net

"Trojan Horse" Conjugates : In one innovative approach, a this compound analog was designed to be conjugated to the fluoroquinolone antimicrobial agent, ciprofloxacin. The goal was to exploit the bacterial siderophore uptake system to deliver the antibiotic into the cell, a strategy known as a "Trojan horse" approach. whiterose.ac.uk

These synthetic efforts provide crucial insights into the structure-activity relationships of this compound, paving the way for the design of inhibitors of bacterial iron acquisition. asm.org

| Analog Type | Structural Modification | Research Application |

| Isomeric Probes | Varied dihydroxybenzamide motifs (e.g., 2,3-DHB vs. 3,4-DHB). nih.gov | Structural confirmation and investigation of the importance of catechol substitution pattern. researchgate.netnih.gov |

| Backbone Homologues | Altered number of carbons in the polyamine backbone. nih.gov | To study the effect of linker length and flexibility on iron transport. nih.gov |

| Functionalized Analogs | Modification at the central amino group of the spermidine arms. researchgate.net | Development of biological probes to track siderophore transport. researchgate.net |

| Antimicrobial Conjugates | Attachment of an antibiotic (e.g., ciprofloxacin) to the siderophore scaffold. whiterose.ac.uk | To design "Trojan horse" agents that exploit siderophore uptake pathways for drug delivery. whiterose.ac.uk |

Chemoenzymatic Synthesis Approaches for Novel Compounds

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical methods. This approach has emerged as a promising strategy for producing this compound and novel, related compounds. nih.govebi.ac.uk The foundation for this work lies in the detailed understanding of the this compound biosynthetic pathway, which is encoded by the asbABCDEF operon in B. anthracis. nih.govnih.govasm.org

In vitro reconstitution of the biosynthetic pathway has been a key achievement. nih.govebi.ac.uk By using purified enzymes from the asb operon, researchers have successfully converted the basic precursors—3,4-dihydroxybenzoic acid, citrate, and spermidine—into this compound. nih.gov This work has elucidated the function of the key enzymes involved, particularly the nonribosomal peptide synthetase-independent siderophore (NIS) synthetases. nih.govresearchgate.net

Key enzymes and their roles in chemoenzymatic potential include:

AsbB : This bifunctional condensing enzyme is central to the assembly. nih.gov Structural and functional analyses have revealed that AsbB can bind and adenylate multiple citrate-containing substrates and then incorporate various polyamine nucleophiles, not just the natural ones. nih.govebi.ac.uk This substrate flexibility is a key feature that can be exploited for chemoenzymatic synthesis.

AsbC, AsbD, AsbE : These enzymes are involved in the activation and transfer of the 3,4-DHB group. nih.govresearchgate.net

The promiscuity of enzymes like AsbB suggests that multiple biosynthetic routes to this compound may exist and opens the door to creating novel siderophore analogs. nih.govresearchgate.net By supplying the enzymatic reaction with unnatural polyamine or citrate-containing substrates, it is possible to generate new compounds that are not found in nature. These chemoenzymatic strategies offer a powerful avenue for producing novel compounds for research and potential therapeutic development. nih.govebi.ac.ukrhea-db.org

Future Directions and Unexplored Research Avenues

Further Elucidation of Remaining Uncharacterized Biosynthetic Steps

The enzymatic pathway for petrobactin biosynthesis, encoded by the asbABCDEF operon, has been largely delineated. asm.orgnih.govnih.gov Key enzymes such as AsbF, which converts 3-dehydroshikimate to 3,4-dihydroxybenzoic acid (3,4-DHBA), and the nonribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases AsbA and AsbB, which assemble the citrate (B86180) and spermidine (B129725) backbone, have been characterized. uniprot.orgasm.orgpnas.orgresearchgate.net Similarly, the roles of AsbC, AsbD, and AsbE in activating and attaching the 3,4-DHBA moieties are understood at a functional level. nih.govresearchgate.netuniprot.org

However, the precise molecular mechanics and the potential for alternative biosynthetic routes present avenues for deeper exploration. nih.gov The demonstrated flexibility of the NIS synthetase AsbB, which can utilize different citrate-containing substrates, suggests that multiple convergent pathways to the final this compound structure may exist in vivo. nih.govresearchgate.net The exact order and potential interplay of the final acylation steps catalyzed by AsbE remain to be fully mapped. uniprot.orgwikipedia.org While the core functions are known, a more granular, mechanistic understanding of the enzyme-substrate interactions, reaction kinetics, and the regulation of these steps is still needed to complete the picture of how this "stealth" siderophore is constructed. uniprot.orgasm.org

Table 1: Key Enzymes in this compound Biosynthesis and Their Known Functions | Gene | Protein | Function | Citations | |---|---|---|---| | asbA | Spermidine-citrate ligase (AsbA) | Catalyzes the condensation of citric acid and spermidine to form N⁸-citryl-spermidine. uniprot.orgasm.org | | asbB | Siderophore synthetase (AsbB) | Catalyzes the condensation of a second spermidine-containing molecule to the citryl-spermidine intermediate. asm.orgnih.govnih.gov | | asbC | 3,4-dihydroxybenzoate-AMP ligase (AsbC) | Adenylates 3,4-DHBA for subsequent loading onto AsbD. nih.govresearchgate.net | | asbD | Aryl carrier protein (AsbD) | Carries the activated 3,4-DHBA moiety. nih.govresearchgate.net | | asbE | this compound synthase (AsbE) | Transfers the 3,4-DHBA moiety from AsbD to the spermidine arms of the siderophore backbone. nih.govuniprot.org | | asbF | 3-dehydroshikimate dehydratase (AsbF) | Converts 3-dehydroshikimate into 3,4-DHBA. pnas.org |

In-depth Molecular Mechanisms of this compound Import and Export Dynamics

The machinery for importing ferric-petrobactin into B. anthracis has been identified as a complex ATP-binding cassette (ABC) transport system. nih.govumich.edu This system relies on the substrate-binding protein FpuA and multiple redundant permease (FpuB, FatCD) and ATPase (FpuC, FpuD, FatE) components. asm.orgnih.gov On the export side, a resistance-nodulation-cell division (RND)-type transporter, ApeX, has been identified as the primary exporter of the newly synthesized, iron-free (apo) this compound. asm.orgnih.govasm.org

Despite the identification of these key protein players, significant questions about the dynamics of transport remain. umich.edu The precise stoichiometry and interactions between the various import components in vivo are not fully understood. nih.govumich.edu Furthermore, when the primary exporter ApeX is deleted, B. anthracis can still export this compound components, suggesting the existence of at least one other, currently uncharacterized, export mechanism. nih.govasm.org Research is needed to identify this alternative exporter and to understand how the cell regulates the trafficking of both intact this compound and its biosynthetic intermediates or degradation products. researchgate.net Elucidating the structural biology of these transporters in complex with this compound would provide critical insights into the molecular basis of their function and specificity. asm.orgumich.edu

Table 2: Characterized this compound Transport Proteins in B. anthracis | Protein | Type | Function | Citations | |---|---|---|---| | ApeX | RND Exporter | Export of apo-petrobactin. nih.govasm.org | | FpuA | Substrate-binding protein | Binds extracellular ferric-petrobactin for import. asm.orgnih.gov | | FpuB | Permease (ABC Transporter) | Membrane-spanning component of the import system. nih.gov | | FatCD | Permease (ABC Transporter) | Redundant membrane-spanning component of the import system. nih.gov | | FpuC, FpuD, FatE | ATPases (ABC Transporter) | Provide energy for the import process. nih.gov |

Comprehensive Characterization of this compound's Role in Microbial Spore Physiology and Transmission

Recent studies have revealed a fascinating and previously unexpected role for this compound in the spore biology of B. anthracis. While not essential for the initial germination of spores, this compound is required for efficient sporulation, even in iron-replete conditions. nih.govasm.orgasm.org During late-stage growth, this compound remains intracellular, where it helps protect the bacterium against oxidative stress, and it has been detected in association with mature spores. nih.govresearchgate.netnih.gov This suggests a role beyond simple iron acquisition during vegetative growth.

This discovery opens up several avenues for future research. A comprehensive characterization is needed to determine the precise mechanism by which this compound enhances sporulation efficiency and protects against oxidative stress. nih.govresearchgate.net It is also crucial to understand how this compound is packaged into or associated with the spore. asm.org Since sporulation in blood is a critical step for the transmission of anthrax between hosts, and this process is this compound-dependent, further investigation into this phase of the infection cycle is vital. asm.orgnih.gov Understanding these functions could reveal new strategies for disrupting the life cycle and transmission of this pathogen. nih.gov

Broader Ecological Significance and Interactions within Diverse Microbial Communities

While much of the research on this compound has been driven by its role in the virulence of B. anthracis, its discovery in marine bacteria like Marinobacter hydrocarbonoclasticus and Alteromonas macleodii points to a much broader ecological role. pnas.orgoup.comresearchgate.net In marine environments, iron is a limiting micronutrient, and the production of siderophores is a key strategy for survival and growth. researchgate.net

Future research should focus on the significance of this compound in these non-pathogenic contexts. Studies using A. macleodii have shown that producing this compound allows the bacterium to acquire iron from mineral sources, such as atmospheric dust, potentially increasing the bioavailability of "new" iron for the entire microbial community. oup.comresearchgate.netnih.gov The detection of this compound directly from seawater highlights its environmental relevance. nih.gov Further investigation is needed to map the distribution of this compound biosynthesis genes in diverse ecosystems, to understand how this compound production influences the structure and function of microbial communities, and to explore its role in global iron biogeochemical cycling. oup.comnih.gov

Development of this compound-derived Tools and Probes for Advanced Microbial Research

The unique structure and biological function of this compound make it and its derivatives attractive candidates for the development of novel research tools. Synthetic this compound ligands have already been successfully used in affinity chromatography to directly identify and isolate a this compound import protein from Bacillus subtilis, demonstrating their utility as molecular probes. nih.gov

This approach could be expanded significantly. Fluorescently-tagged or biotinylated this compound analogues could be synthesized to visualize and track the dynamics of siderophore transport and localization within and between cells in real-time. Such probes would be invaluable for dissecting the uncharacterized transport mechanisms mentioned previously (Section 9.2). Furthermore, given that the this compound biosynthetic pathway is essential for virulence, inhibitors of key enzymes like AsbA or AsbB could be developed not only as potential therapeutics but also as chemical tools to precisely perturb iron acquisition in experimental systems. nih.govtandfonline.com These this compound-derived tools could accelerate research into microbial iron metabolism and host-pathogen interactions.

Q & A

Q. What experimental methods are commonly used to quantify Petrobactin production in Bacillus anthracis cultures?

this compound levels are quantified via liquid chromatography-mass spectrometry (LCMS) after isolating supernatants from iron-depleted media (IDM). Triplicate independent extractions are performed, with data expressed as mean ± standard deviation to ensure reproducibility .

Q. Why is this compound critical for Bacillus anthracis virulence?

this compound evades the host immune system by avoiding sequestration by siderocalin, a human defense protein that binds most bacterial siderophores. This stealth mechanism enables iron acquisition critical for anthrax pathogenesis .

Q. How does iron concentration regulate this compound versus bacillibactin biosynthesis?

Bacillibactin synthesis is repressed at high iron concentrations (>3 mM), while this compound production persists even at 20 mM iron. This suggests additional regulatory factors beyond the ferric uptake repressor (Fur) control this compound synthesis .

Q. What growth conditions optimize this compound production for in vitro studies?

Iron-limited media (e.g., IDM) are essential. Cultures should be back-diluted from saturated vegetative cells rather than spores, as spore germination is inhibited under iron-limiting conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between upregulated siderophore gene transcription and decreased this compound levels under oxidative stress?

High paraquat concentrations (≥100 mM) induce redox stress, potentially inhibiting redox-sensitive enzymatic steps in siderophore assembly despite increased asb operon transcription. Methodological approaches include:

- Testing lower paraquat doses (5–50 mM) to mimic physiological stress.

- Performing in vitro enzymatic assays with purified Asb proteins under controlled redox conditions .

Q. What structural insights into this compound biosynthesis have been gained from studying the AsbB enzyme?

X-ray crystallography of AsbB revealed a bifunctional active site that adenylates citrate-containing substrates and catalyzes amide bond formation with polyamines. Structural data inform substrate flexibility, enabling chemoenzymatic synthesis of novel siderophore analogs .

Q. How can in vitro reconstitution validate the this compound biosynthetic pathway?

Purified AsbA-E proteins convert endogenous precursors (3,4-dihydroxybenzoic acid, citrate, and spermidine) into this compound. Key steps include:

- AsbB-catalyzed adenylation and condensation.

- AsbC/D/E-mediated modifications to form final products. Reaction progress is monitored via LCMS to track intermediates .

Q. What experimental designs identify iron-independent regulators of this compound synthesis?

- Compare siderophore production in fur mutants versus wild-type strains under varying iron conditions.

- Perform transcriptomic analyses (e.g., RNA-seq) to identify co-regulated genes.

- Test candidate regulators (e.g., redox-sensitive transcription factors) using knockout strains .

Methodological Considerations

Q. How to ensure reproducibility in this compound quantification studies?

- Use triplicate biological replicates with independent cultures.

- Normalize siderophore concentrations to culture density (OD600).

- Include internal standards during LCMS to correct for instrument variability .

Q. What controls are essential when testing environmental effects on this compound production?

- Iron-replete and iron-depleted media controls.

- Paraquat-free conditions to baseline oxidative stress responses.

- Use of asb operon deletion mutants to confirm this compound-specific signals .

Data Interpretation and Contradictions